molecular formula C9H9ClO2 B2785098 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone CAS No. 2490314-10-6

2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone

Cat. No. B2785098
M. Wt: 184.62
InChI Key: MREVPCXLIWJCGJ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone, also known as CFE, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFE is a cyclopropane-containing ketone that has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone involves the conversion of furan-2-carboxylic acid to the corresponding alcohol, followed by protection of the alcohol group and subsequent reduction to the corresponding cyclopropane. The final step involves chlorination of the cyclopropane and subsequent oxidation to yield the desired product.

Starting Materials
Furan-2-carboxylic acid, Sodium borohydride, Sodium hydroxide, Chlorine gas, Acetic anhydride, Thionyl chloride, Triethylamine, Methanol, Ethanol, Diethyl ether, Wate

Reaction
Step 1: Furan-2-carboxylic acid is converted to the corresponding alcohol using sodium borohydride in methanol., Step 2: The alcohol group is protected using acetic anhydride and triethylamine in diethyl ether., Step 3: The protected alcohol is reduced to the corresponding cyclopropane using sodium borohydride in ethanol., Step 4: The cyclopropane is chlorinated using chlorine gas in the presence of thionyl chloride., Step 5: The chlorinated cyclopropane is oxidized using sodium hydroxide in water to yield 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone.

Mechanism Of Action

2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been shown to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways. 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.

Biochemical And Physiological Effects

2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been found to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has also been shown to have anti-cancer properties, inhibiting the growth of human breast cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone in lab experiments is its neuroprotective effects, which can help preserve the viability of cells in culture. However, one limitation is that 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

Future research on 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone could focus on its potential applications in other areas of neuroscience, such as neurodegenerative diseases. Additionally, further studies could investigate the mechanisms underlying 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone's anti-inflammatory and anti-cancer properties. Finally, future research could explore the potential use of 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone in combination with other compounds for enhanced therapeutic effects.

Scientific Research Applications

2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress-induced cell death in rat hippocampal neurons. 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has also been found to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in microglial cells. Additionally, 2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone has been shown to have anti-cancer properties, inhibiting the growth of human breast cancer cells.

properties

IUPAC Name

2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-5-8(11)6-4-7(6)9-2-1-3-12-9/h1-3,6-7H,4-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREVPCXLIWJCGJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)CCl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)CCl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone

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